1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride
Description
1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazole ring substituted at the 1-position with an o-tolyl (ortho-methylphenyl) group and a sulfonyl chloride group at the 4-position. The o-tolyl substituent introduces steric bulk and moderate electron-donating effects, which may influence reactivity and selectivity in synthetic pathways .
Properties
IUPAC Name |
1-(2-methylphenyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-8-4-2-3-5-10(8)13-7-9(6-12-13)16(11,14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWMVDJOVJLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride can be synthesized through a multi-step process. One common method involves the reaction of o-tolyl hydrazine with ethyl acetoacetate to form 1-(o-tolyl)-1H-pyrazole. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process typically includes purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or other hydride donors are employed.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Synthesis of 1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride
The synthesis of this compound typically involves the reaction of o-toluidine with pyrazole-4-sulfonyl chloride. The reaction conditions often include the use of chlorosulfonic acid and thionyl chloride in organic solvents such as chloroform or dichloromethane. The process is carefully monitored using techniques like thin-layer chromatography (TLC) to ensure the desired product is obtained in good yield.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of pyrazole derivatives, including this compound. These compounds have demonstrated significant activity against various cancer cell lines. For instance, derivatives synthesized from this compound were tested against U937 cells and showed promising results with low cytotoxicity, indicating their potential as therapeutic agents in cancer treatment .
Herbicidal Activity
Research has indicated that compounds derived from pyrazole sulfonamide frameworks can act as potent herbicides. The introduction of a pyrazole ring into herbicide formulations has been shown to enhance their efficacy against specific plant species, such as Arabidopsis thaliana. For example, a study reported that a related compound exhibited an 81% inhibition of root length at a concentration of 100 mg/L, suggesting that similar derivatives could be developed for agricultural applications .
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are well-known for their anti-inflammatory and analgesic effects. Compounds like celecoxib, which contain a pyrazole moiety, have been widely used in clinical settings for treating pain and inflammation. The structural similarity of this compound to these established drugs suggests its potential utility in developing new anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored, with various studies reporting their effectiveness against bacterial and fungal strains. This opens avenues for developing new antimicrobial agents based on the pyrazole scaffold, potentially addressing the growing concern of antibiotic resistance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins, enzymes, and other biological molecules, making it useful in biochemical research and drug development.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrazole Sulfonyl Chloride Derivatives
*Estimated based on molecular formula.
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs):
Fluorine (2-fluorophenyl, ) and trifluoromethyl () substituents increase the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols). The trifluoromethyl group also enhances metabolic stability, making such derivatives valuable in agrochemicals . - In contrast, smaller substituents like methyl () enable faster kinetics.
- Solubility and Polarity: The oxan-4-yl (tetrahydropyranyl) group () improves solubility in polar solvents due to its oxygen-containing ring, whereas aromatic substituents like pyrimidinyl () may enhance π-π stacking in drug design.
Biological Activity
1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride, with the CAS number 1156603-64-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a sulfonyl chloride functional group attached to a pyrazole ring, which is further substituted with an o-tolyl group. The presence of these functional groups contributes to its reactivity and biological activity.
The compound acts primarily as a sulfonamide derivative, which can influence various biological pathways. Sulfonamides are known to inhibit certain enzymes and receptors, leading to diverse pharmacological effects. Specifically, this compound has been investigated for its role in:
- Inhibition of Protein Phosphatases : It has been shown to selectively inhibit protein phosphatase 2A (PP2A), an important regulator of cellular signaling pathways. This inhibition can affect processes such as cell cycle regulation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, possibly through interference with bacterial enzyme systems.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of its activity against different targets:
| Biological Target | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Protein Phosphatase 2A | Inhibitory | 5.0 | |
| Bacterial Growth Inhibition | Moderate | 10.0 | |
| Cytotoxicity in Cancer Cells | IC50 = 15.0 | 15.0 |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis, suggesting its potential as an anticancer agent. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
- Antimicrobial Studies : Research investigating the antimicrobial properties indicated that the compound exhibited significant growth inhibition against both Gram-positive and Gram-negative bacteria. The study suggested that the mechanism might involve disruption of bacterial cell wall synthesis.
Q & A
Q. What are the key synthetic routes for 1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride, and how can reaction progress be monitored?
The synthesis typically involves chlorosulfonation of the pyrazole precursor. A common method includes reacting 1-(o-Tolyl)-1H-pyrazole with chlorosulfonic acid under controlled conditions (e.g., 0–5°C in anhydrous dichloromethane). Reaction progress can be tracked using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase, visualizing spots under UV light. Purification often employs recrystallization from ethanol or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- IR Spectroscopy : Confirms the sulfonyl chloride group (S=O asymmetric/symmetric stretching at ~1370 cm⁻¹ and 1170 cm⁻¹) and aromatic C-H stretches (o-tolyl group).
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 2.5–2.7 ppm (methyl group on o-tolyl), δ 7.2–8.1 ppm (aromatic protons), and δ 8.3–8.5 ppm (pyrazole protons).
- ¹³C NMR : Peaks near 21 ppm (methyl carbon), 120–140 ppm (aromatic carbons), and 150 ppm (sulfonyl chloride sulfur-bound carbon).
Q. What are the primary reactivity patterns of this sulfonyl chloride in organic synthesis?
The sulfonyl chloride group acts as an electrophile, enabling:
- Nucleophilic substitution with amines to form sulfonamides (common in drug discovery).
- Cross-coupling reactions (e.g., Suzuki-Miyaura) using the pyrazole ring as a directing group.
- Hydrolysis to sulfonic acids under aqueous basic conditions. Reactions are typically conducted in anhydrous solvents (e.g., THF or DCM) with bases like triethylamine to neutralize HCl byproducts .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production, and what stability challenges arise?
Yield optimization requires:
- Temperature control : Maintaining ≤5°C during chlorosulfonation to minimize side reactions.
- Moisture exclusion : Use of molecular sieves or inert atmospheres to prevent hydrolysis. Stability issues include decomposition via hydrolysis or dimerization. Storage recommendations:
- Short-term : –20°C under argon in sealed vials.
- Long-term : Lyophilized form with desiccants. Contradictory reports on stability (e.g., shelf life ranging from weeks to months) suggest batch-specific variability, necessitating pre-use purity validation via HPLC .
Q. How do structural modifications (e.g., substituents on the pyrazole or aryl ring) impact reactivity and biological activity?
- Electron-withdrawing groups (e.g., Cl on the aryl ring) enhance electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitutions.
- Steric hindrance from o-tolyl’s methyl group reduces reactivity compared to unsubstituted phenyl analogs, as shown in kinetic studies.
- Bioactivity : Pyrazole sulfonamides with o-tolyl groups exhibit improved pharmacokinetic profiles (e.g., metabolic stability) in antimicrobial assays compared to para-substituted derivatives .
Q. How should researchers address contradictory spectral data in structural elucidation?
Discrepancies in NMR or IR data may arise from:
- Solvent effects : Compare spectra acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Tautomerism : Pyrazole rings can exhibit prototropy, shifting proton signals. Use 2D NMR (COSY, HSQC) to resolve ambiguities.
- Impurities : Trace solvents (e.g., EtOAc) or moisture can introduce extra peaks. Validate purity via elemental analysis or LC-MS .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
